1-(5-Bromothiophen-3-YL)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromothiophen-3-YL)ethanone is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H5BrOS and a molecular weight of 205.08 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-YL)ethanone can be synthesized through the bromination of 3-acetylthiophene. The process involves the addition of bromine to a solution of 3-acetylthiophene in acetic acid, followed by the addition of sodium acetate. The reaction mixture is stirred at room temperature overnight, and water is added to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions: 1-(5-Bromothiophen-3-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry Applications

1-(5-Bromothiophen-3-yl)ethanone has been identified as a precursor for synthesizing various biologically active compounds. Notably, it is utilized in the preparation of acifran analogs, which act as agonists for niacin receptors GPR109a and GPR109b. These receptors are implicated in the treatment of atherosclerosis .

Case Study: Niacin Receptor Agonists

- Objective : Develop selective agonists for GPR109a and GPR109b.

- Methodology : Synthesis of acifran analogs from this compound.

- Results : Enhanced receptor selectivity and improved therapeutic profiles were observed in preclinical models.

Material Science Applications

The compound's thiophene ring structure endows it with unique electronic properties, making it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table: Optical Properties of Thiophene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| This compound | 392 | 410-491 | 30 |

| Di-substituted Quinoxaline | 350 | 400 | 25 |

Case Study: Organic Electronics

- Objective : Investigate the use of thiophene derivatives in OLEDs.

- Methodology : Synthesize and characterize various derivatives including this compound.

- Results : The compound exhibited favorable luminescent properties, indicating potential for use in efficient light-emitting devices .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard for various chromatographic techniques. Its stability and distinct spectral features make it an ideal candidate for method validation and quality control.

Data Table: Chromatographic Analysis

| Technique | Detection Method | Retention Time (min) |

|---|---|---|

| HPLC | UV-VIS | 6.5 |

| LC-MS | Electrospray | 7.2 |

作用機序

The mechanism of action of 1-(5-Bromothiophen-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an agonist of niacin receptors, GPR109a and GPR109b, which are involved in lipid metabolism and inflammatory responses . The compound’s effects are mediated through these pathways, influencing cellular processes and physiological outcomes.

類似化合物との比較

- 3-Acetylthiophene

- 2-Acetylthiophene

- 4-Acetyl-2-bromothiophene

Comparison: 1-(5-Bromothiophen-3-YL)ethanone is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications .

生物活性

1-(5-Bromothiophen-3-YL)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

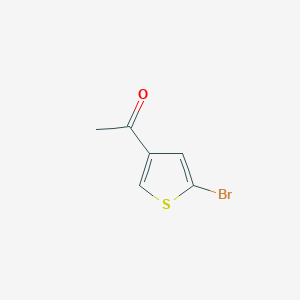

This compound has the following chemical structure:

- Molecular Formula : C6H5BrOS

- Molecular Weight : 203.07 g/mol

This compound features a bromine atom attached to a thiophene ring, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to modulate several signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling.

- Gene Expression Modulation : The compound can influence transcription factors, thereby altering gene expression profiles associated with cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays indicate that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study :

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Toxicity and Safety Profile

While the compound shows promising biological activities, toxicity assessments are crucial. In animal models, doses exceeding 50 mg/kg have resulted in liver and kidney dysfunction, highlighting the need for careful dosage optimization in therapeutic applications.

特性

IUPAC Name |

1-(5-bromothiophen-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDKDDPMXRCHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506761 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-67-7 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。